N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve throughput. Additionally, the use of greener solvents and catalysts may be explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methoxypropylamine
- 2,4,5-trimethylbenzenesulfonamide
- N-(2-(2-fluorophenyl)-2-methoxypropyl)-benzenesulfonamide
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of both the fluorophenyl and methoxypropyl groups, which confer specific chemical and biological properties. The combination of these groups with the sulfonamide moiety enhances the compound’s potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)21-12-19(4,24-5)16-8-6-7-9-17(16)20/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJUZQQQEGJACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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